molecular formula C27H25N8Na3O11S3 B15339480 Pyrene Azide Plus

Pyrene Azide Plus

Cat. No.: B15339480
M. Wt: 802.7 g/mol
InChI Key: ZBJHUXAAAHDWLC-UHFFFAOYSA-K
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Description

Pyrene Azide Plus, referred to in commercial and research contexts as Pyrene Azide 2 (CAS 1807512-45-3), is a fluorescent labeling compound derived from pyreneacetic acid and functionalized with a triethylene glycol (PEG3) linker and an azide group . Its molecular formula is C₂₄H₂₄N₄O₃, with a molecular weight of 416.47 g/mol. The compound exhibits strong fluorescence due to the pyrene moiety, with excitation/emission profiles typical of pyrene derivatives (e.g., ~345 nm excitation, ~395 nm emission) . The PEG3 linker enhances solubility in polar organic solvents (e.g., DMSO, DMF) while maintaining compatibility with hydrophobic environments like chloroform or dichloromethane . Pyrene Azide 2 is widely used in click chemistry (CuAAC reactions) for bioconjugation, bioimaging, and material science applications due to its stable azide group and photophysical properties .

Properties

Molecular Formula

C27H25N8Na3O11S3

Molecular Weight

802.7 g/mol

IUPAC Name

trisodium;8-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate

InChI

InChI=1S/C27H28N8O11S3.3Na/c28-33-31-9-1-7-29-13-16-14-35(34-32-16)10-2-8-30-25(36)15-46-21-11-22(47(37,38)39)18-5-6-20-24(49(43,44)45)12-23(48(40,41)42)19-4-3-17(21)26(18)27(19)20;;;/h3-6,11-12,14,29H,1-2,7-10,13,15H2,(H,30,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

ZBJHUXAAAHDWLC-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)OCC(=O)NCCCN5C=C(N=N5)CNCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene Azide Plus involves the introduction of an azide group to the pyrene structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and cycloaddition reactions. The copper-chelating system is incorporated to enhance the reactivity and stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniquesThe final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Pyrene Azide Plus participates in CuAAC via a dinuclear copper mechanism:

  • Cu(I) Coordination : The reagent’s chelating ligands bind Cu(I), forming a reactive azide-copper complex .

  • Alkyne Activation : Terminal alkynes deprotonate to form Cu-acetylides, lowering the activation barrier for cycloaddition .

  • Triazole Formation : The azide and alkyne undergo a [3+2] cycloaddition, yielding a stable 1,2,3-triazole linkage .

Key Advantages :

  • High Signal-to-Noise : Effective at low concentrations (0.5–10 µM) for detecting low-abundance targets .

  • Biocompatibility : Performs well in aqueous and cellular environments .

Fixed-Cell Imaging (EdU/OPP Labeling)

Reaction Component Volume (1 mL Total)
Tris Buffer (pH 8.5)888 µL
50 mM CuSO₄10 µL
This compound (2 µM)2 µL
100 mM Sodium Ascorbate100 µL

Steps :

  • Incubate fixed/permeabilized cells with the reaction mix (15–60 min, room temperature).

  • Wash to remove unreacted reagent .

Protein Labeling in Lysate

  • Optimal Concentration : 20 µM this compound .

  • Application : Tags alkyne-modified proteins (e.g., metabolic labels like O-propargyl-puromycin) .

Fluorescence and Detection

  • Excitation/Emmission : 403/453 nm (similar to Alexa Fluor® 405) .

  • Excimer Formation : Proximity-induced excimer fluorescence (∼470 nm) enables detection of molecular interactions .

Comparative Reactivity

Parameter This compoundConventional Azides
CuAAC Efficiency (k)10³–10⁴ M⁻¹s⁻¹ 10²–10³ M⁻¹s⁻¹
Background SignalLow Moderate
Solvent CompatibilityAqueous Organic/Aqueous

Limitations and Optimization

  • Concentration Sensitivity : Excess reagent (>50 µM) increases background .

  • Copper Interference : Requires ascorbate to maintain Cu(I) state .

This compound represents a significant advancement in click chemistry, merging rapid CuAAC kinetics with pyrene’s versatile fluorescence. Its design addresses historical challenges in biocompatibility and signal clarity, making it indispensable for modern biochemical and cellular studies .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Parameter Pyrene Azide 2 Pyrene Azide 1 Azidomethyl Pyrene
Molecular Weight 416.47 ~388.4 (estimated) 297.34
Solubility in Water Low Moderate Very low
Storage Conditions -20°C, dark -20°C (inferred) Room temperature
Table 2: Application Performance
Application Pyrene Azide 2 Pyrene Azide 1
Click Chemistry >95% conversion in hydrophobic systems 85–90% in aqueous media
Bioimaging Limited to fixed cells (solvent compatibility) Suitable for live-cell imaging
Polymer Synthesis Used in hydrophobic core-shell polymers Not reported

Key Research Findings

  • Synthetic Efficiency : Pyrene Azide 2’s PEG3 linker enables efficient conjugation with alkynes in organic phases, achieving >95% conversion in lipid-based systems . In contrast, Pyrene Azide 1’s shorter PEG2 linker prioritizes aqueous-phase reactivity, with slightly lower yields due to competing hydration effects .
  • Biological Compatibility : Pyrene Azide 1’s enhanced water solubility reduces cytotoxicity in mammalian cell lines, whereas Pyrene Azide 2 requires solvent removal steps before biological use .
  • Material Science : Pyrene Azide 2’s fluorescence is retained in hyperbranched polyethers, demonstrating utility in hydrophobic polymer cores, while Azidomethyl Pyrene exhibits polarity-dependent emission shifts .

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